2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
Overview
Description
2,3-Dichloro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a useful research compound. Its molecular formula is C6HCl2N3O2 and its molecular weight is 217.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives for Therapeutic Applications : Saraswat and Pandey (2017) synthesized a series of chemical combinations of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione derivatives. These compounds garnered significant interest for potential therapeutic applications (Saraswat & Pandey, 2017).
Chromophore Synthesis : Hafez Taghva and Kabirifard (2020) synthesized novel pyrrolo[2,3-c]pyrazol-3(2H)-one and 1,2-dihydro-5H,6H-pyridazine-5,6-dione chromophores, showing their potential use in various applications (Hafez Taghva & Kabirifard, 2020).
Chemiluminescent Properties : Pamuk Algi et al. (2017) synthesized compounds containing pyrrolo[3,4-d]pyridazine units, which exhibited chemiluminescent properties and could be used as sensors or in other chemiluminescent applications (Pamuk Algi et al., 2017).
Organic Optoelectronic Materials : Meti et al. (2017) synthesized pyrrolopyrazine derivatives for use in organic optoelectronic materials. These compounds could be useful in electronic and photonic devices (Meti et al., 2017).
Palladium-Catalyzed Heteroannulation : Hopkins and Collar (2004) reported the synthesis of pyrrolo[2,3-b]pyrazine substrates using a palladium-catalyzed heteroannulation process. Such methodologies are crucial in organic synthesis and pharmaceutical chemistry (Hopkins & Collar, 2004).
Protein Kinase Inhibitors : Dubinina et al. (2006) synthesized pyrrolo[2,3-b]pyrazine derivatives and tested them as potential protein kinase inhibitors with antiproliferative activity, indicating their potential use in cancer treatment (Dubinina et al., 2006).
Properties
IUPAC Name |
2,3-dichloropyrrolo[3,4-b]pyrazine-5,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2N3O2/c7-3-4(8)10-2-1(9-3)5(12)11-6(2)13/h(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZCMDEPYCMIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=O)NC1=O)N=C(C(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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